molecular formula C9H10ClNO3 B018187 5-Chloro-2-methoxy-4-(methylamino)benzoic acid CAS No. 61694-98-2

5-Chloro-2-methoxy-4-(methylamino)benzoic acid

Cat. No.: B018187
CAS No.: 61694-98-2
M. Wt: 215.63 g/mol
InChI Key: TXJMYISJXPBNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxy-4-(methylamino)benzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • β-Amyloid Aggregation Inhibition : A study by Choi et al. (2003) describes the synthesis of a compound related to 5-Chloro-2-methoxy-4-(methylamino)benzoic acid, which acts as a potent β-amyloid aggregation inhibitor. This is significant in the context of Alzheimer's disease research (Choi, Seo, Son, & Kang, 2003).

  • Dopamine and Serotonin Receptor Antagonism : Hirokawa, Horikawa, and Kato (2000) synthesized a derivative that functions as a potent antagonist for dopamine D2 and D3 as well as serotonin-3 receptors. This could be relevant in the development of treatments for neurological and psychiatric disorders (Hirokawa, Horikawa, & Kato, 2000).

  • Diabetes Therapy : A 2022 study by Zhang et al. successfully scaled up the production of a key intermediate related to this compound, used in manufacturing SGLT2 inhibitors for diabetes therapy (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).

  • Toxicity Assessment : Research by Gorokhova et al. (2020) on similar benzoic acid derivatives indicates that subchronic oral intake can cause liver and kidney damage, highlighting the importance of toxicity studies in pharmaceutical development (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

  • Synthesis of TACE Inhibitors : Li-Juan Xing (2009) developed an improved synthetic route for a compound analogous to this compound, useful for synthesizing TACE inhibitors, which have applications in treating inflammatory diseases (Xing, 2009).

  • Plant Growth Regulation : A study by Pybus et al. (1959) found that chloro-substituted phenoxyacetic acids, similar to this compound, exhibit greater plant growth-promoting activity compared to their methyl-substituted counterparts (Pybus, Smith, Wain, & Wightman, 1959).

Safety and Hazards

The compound is classified under GHS07 and its hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P264 (wash thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Properties

IUPAC Name

5-chloro-2-methoxy-4-(methylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-11-7-4-8(14-2)5(9(12)13)3-6(7)10/h3-4,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXJMYISJXPBNCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C(=C1)OC)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470724
Record name 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61694-98-2
Record name 5-Chloro-2-methoxy-4-(methylamino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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